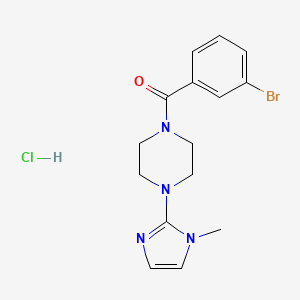

(3-Bromphenyl)(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)methanonhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a chemical compound with a complex structure that includes a bromophenyl group, a piperazine ring, and an imidazole moiety

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: : Studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Generally, compounds with an imidazole ring can interact with various targets in the body, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties are crucial in determining the bioavailability of the compound. The compound’s predicted boiling point is 414.9±47.0 °C, and its predicted density is 1.49±0.1 g/cm3 .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and the imidazole group. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromophenyl boronic acid with a piperazine derivative containing the imidazole group. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also need to comply with safety and environmental regulations to ensure the safe handling of hazardous materials and the minimization of waste.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted piperazines or imidazoles.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific combination of functional groups and structural features

List of Similar Compounds

3-bromophenylpiperazine

1-methyl-1H-imidazole

piperazine derivatives

imidazole derivatives

Biologische Aktivität

The compound (3-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with the CAS number 1327525-49-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a bromophenyl group, a piperazine ring, and an imidazole moiety. The molecular formula is C15H18BrClN4O with a molecular weight of 385.68 g/mol. The compound's unique structure suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrClN₄O |

| Molecular Weight | 385.68 g/mol |

| CAS Number | 1327525-49-4 |

Research indicates that the compound may act as a selective agonist for certain dopamine receptors, particularly the D3 receptor. Studies have shown that modifications to the piperazine core can significantly influence receptor selectivity and activity. For instance, structural analogs have demonstrated varying degrees of β-arrestin recruitment and G protein activation, which are critical for signaling pathways in neuronal function and behavior .

Pharmacological Studies

- Dopamine Receptor Activity : The compound has been evaluated for its effects on dopamine receptor activity. In vitro assays have shown that it promotes D3 receptor-mediated β-arrestin translocation and G protein activation, indicating potential therapeutic applications in neuropsychiatric disorders .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects in various cancer cell lines. For example, derivatives of piperazine have been explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Activity : Some studies have hinted at antimicrobial properties associated with imidazole-containing compounds. The presence of the imidazole moiety in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Case Study 1: D3 Receptor Agonism

A study conducted on a series of piperazine derivatives, including the target compound, demonstrated that specific substitutions on the piperazine ring can enhance D3 receptor selectivity while minimizing D2 receptor antagonism. This selectivity is crucial for developing treatments for conditions like schizophrenia, where D2 antagonism can lead to undesirable side effects .

Case Study 2: Anticancer Efficacy

In a comparative analysis of several piperazine derivatives against various cancer cell lines, one derivative exhibited significant cytotoxicity at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity while reducing toxicity to normal cells .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFAHFURFGXCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.